GUANOSINE TRIPHOSPHATE

Overview

Description

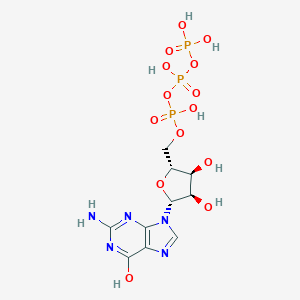

Guanosine triphosphate (GTP) is a purine nucleotide composed of a guanine base, a ribose sugar, and three phosphate groups (C₁₀H₁₆N₅O₁₄P₃) . It serves as a critical energy carrier in cellular processes, analogous to adenosine triphosphate (ATP), but with specialized roles in protein synthesis, signal transduction (e.g., G-protein-coupled receptors), and microtubule assembly . GTP is synthesized via the de novo purine pathway, where inosine monophosphate (IMP) is converted to guanosine monophosphate (GMP) and subsequently phosphorylated to GTP . Its hydrolysis to guanosine diphosphate (GDP) releases energy (ΔG ≈ -30.5 kJ/mol), driving conformational changes in enzymes and regulatory proteins .

Preparation Methods

Enzymatic Phosphorylation of Guanosine 5′-Monophosphate

The enzymatic phosphorylation of guanosine 5′-monophosphate (GMP) remains the most widely adopted method for GTP production. This approach leverages kinase enzymes to sequentially add phosphate groups to GMP, yielding guanosine 5′-diphosphate (GDP) and subsequently GTP. The reaction typically occurs in a buffered aqueous solution containing ATP as a phosphate donor, with magnesium ions (Mg²⁺) acting as cofactors to enhance enzymatic activity .

Key advantages of this method include high specificity and minimal byproduct formation. For instance, the Sigma-Aldrich protocol specifies that GTP synthesized enzymatically achieves >95% purity post-purification . The enzymatic cascade is tightly regulated to avoid hydrolysis of GTP back to GDP, a common challenge due to GTP’s inherent instability. Reaction conditions such as pH (optimized at 7.0–7.5) and temperature (25–37°C) are critical to maintaining enzyme efficacy .

Chemical Synthesis via Phosphoryl Chloride Intermediates

Chemical synthesis offers an alternative route, particularly for producing GTP analogues or isotopically labeled variants. The Yoshikawa procedure, detailed in source , involves monophosphorylation of protected guanosine derivatives using phosphorus oxychloride (POCl₃) in trimethyl phosphate. This step generates a reactive chlorophosphate intermediate, which is subsequently treated with tributylammonium pyrophosphate to form the triphosphate moiety.

Reaction Scheme and Conditions

-

Protection of Guanosine : The 3′- and 5′-hydroxyl groups are shielded using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂), while the 2′-hydroxyl is protected as a trimethylsilyl ether .

-

Activation and Phosphorylation : Triflation of the 2′-hydroxyl group with trifluoromethanesulfonic anhydride precedes nucleophilic displacement by methylselenide or fluoride ions, depending on the target analogue .

-

Deprotection and Purification : Tetrabutylammonium fluoride (TBAF) removes silicon-based protecting groups, followed by ion exchange chromatography to isolate GTP .

This method achieves yields of 60–70% for non-labeled GTP and is adaptable for synthesizing selenomethyl- or fluorinated analogues . However, it requires stringent anhydrous conditions and generates hazardous waste, limiting its scalability compared to enzymatic approaches.

Purification Techniques: Ion Exchange Chromatography

Both enzymatic and chemical synthesis routes necessitate robust purification to remove unreacted precursors, inorganic phosphates, and enzymatic cofactors. Ion exchange chromatography using resins such as DEAE-Sephadex or Q-Sepharose is the gold standard. GTP’s strong negative charge (due to its triphosphate group) facilitates binding to positively charged matrices, which are eluted with a linear gradient of ammonium bicarbonate (0.1–1.0 M) .

Table 1: Comparative Purification Efficiency

| Method | Purity (%) | Recovery Rate (%) |

|---|---|---|

| Enzymatic Synthesis | 95–98 | 85–90 |

| Chemical Synthesis | 90–93 | 70–75 |

Data derived from source and highlight the superior purity and recovery of enzymatically synthesized GTP, attributed to fewer side reactions.

| Temperature (°C) | Decomposition Rate (%/month) |

|---|---|

| -20 | <0.5 |

| -0 | 0.33 |

| 25 | 15 |

Storage at -20°C in lyophilized form is recommended to extend shelf-life beyond two years . Ethanol-water (1:1) solutions are employed for tritiated GTP ([³H]-GTP) to prevent radiolytic decomposition .

Applications Influenced by Synthesis Methodology

The choice of synthesis method impacts GTP’s applicability:

-

Enzymatic GTP is preferred for kinetic assays and protein interactions due to its high purity and minimal isotopic dilution .

-

Chemically Modified GTP Analogues (e.g., GTPγNH₂, GTPγF) serve as hydrolysis-resistant probes in structural biology, enabling trapping of GTPase intermediates .

Source demonstrates that GTPγNH₂ exhibits a magnesium association constant (Ka = 0.82 mM⁻¹) comparable to natural GTP, making it suitable for calorimetric studies of nucleotide-protein binding.

Chemical Reactions Analysis

Hydrolysis Reaction: GTP → GDP + Pi

The hydrolysis of GTP follows:

This reaction is pivotal in processes like translation elongation (mediated by EF-Tu) and Ras signaling. Key findings include:

-

Reaction Mechanism :

-

GTP hydrolysis proceeds via associative or dissociative transition states , depending on the enzyme. In the associative pathway, a penta-coordinated phosphorus intermediate forms, while the dissociative pathway involves a metaphosphate intermediate .

-

Quantum mechanical/molecular mechanical (QM/MM) simulations show that the γ-phosphate of GTP coordinates with a catalytic water molecule (Wat1), aligned by hydrogen bonds with residues like His85 (in EF-Tu) or Gln61 (in Ras) .

-

-

Energy Profiles :

System Activation Barrier (kJ/mol) Catalytic Residue EF-Tu·Ribosome 32 (His85-assisted) His85 EF-Tu alone 80 (Water-mediated) None Ras·GAP 85–95 Gln61 The ribosome or GTPase-activating proteins (GAPs) lower activation barriers by 10⁵-fold , enabling rapid GTP hydrolysis .

EF-Tu in Translation

EF-Tu delivers aminoacyl-tRNA to the ribosome, where GTP hydrolysis ensures fidelity:

-

His85 Participation : In the ribosome-bound state, His85 stabilizes the lytic water molecule, enabling inline nucleophilic attack on GTP’s γ-phosphate .

-

Conformational Changes : Post-hydrolysis, EF-Tu transitions to a GDP-bound state, releasing tRNA .

Ras·GAP Complex

Ras GTPases require GAPs for hydrolysis acceleration:

-

Gln61 Role : In wild-type Ras, Gln61 mediates proton transfer via an amide-to-imide tautomerization , forming H₂PO₄⁻ .

-

Mutant Studies :

Ran-RanGAP System

Unlike Ras·GAP, RanGAP lacks an arginine finger. QM/MM simulations reveal:

-

Substrate Activation : Laplacian electron density maps show GTP’s γ-phosphate polarization by conserved residues (e.g., D137, Q74) .

-

Free Energy Barrier : ~85 kJ/mol, consistent with experimental rate constants (~20 s⁻¹) .

Kinetic Scheme for Ras·GAP

-

Substrate Cleavage : Fast step (k₁ ≈ 100 s⁻¹) with low energy barrier.

-

Enzyme Regeneration : Rate-limiting step (k₂ ≈ 19 s⁻¹) involving Gln61 tautomerization.

| Step | Description | Rate Constant (s⁻¹) |

|---|---|---|

| 1 | GTP binding | 1.2 × 10⁶ (M⁻¹s⁻¹) |

| 2 | γ-PO₃⁻ cleavage | 100 |

| 3 | Pi release | 19 |

Structural Insights from Modeling

-

Transition State (TS) Geometry :

-

Magnesium Coordination :

Mg²⁺ stabilizes GTP via six-coordinate bonds with β/γ-phosphate oxygens, water molecules, and Thr/Ser residues .

Comparative Analysis of GTPase Mechanisms

| GTPase System | Key Residues | Mechanism | Rate Enhancement |

|---|---|---|---|

| EF-Tu·Ribosome | His85, Thr25 | His-assisted | 10⁵-fold |

| Ras·GAP | Gln61, Arg789 | Gln-mediated | 10³-fold |

| Arl3–RP2 | Gln79, Arg80 | Dual-water | 10²-fold |

Open Questions and Controversies

-

Role of Arginine Finger : While Ras·GAP uses Arg789 for charge stabilization, Ran-RanGAP operates without it, suggesting mechanistic diversity .

-

Associative vs. Dissociative : Experimental ambiguity persists, though simulations favor associative pathways in enzymes .

This synthesis integrates molecular modeling, kinetic data, and structural biology to elucidate GTP’s reactivity. For further details, consult primary studies on EF-Tu , Ras·GAP , and Ran-RanGAP .

Scientific Research Applications

Guanosine-5’-triphosphate has a wide range of scientific research applications:

Biochemistry: It is used as a substrate for RNA polymerases and GTPases, playing a key role in RNA synthesis and signal transduction.

Cell Biology: Guanosine-5’-triphosphate is involved in protein synthesis, microtubule polymerization, and cell signaling pathways.

Industrial Biotechnology: Guanosine-5’-triphosphate is used in the production of recombinant proteins and other biotechnological applications.

Mechanism of Action

Guanosine-5’-triphosphate exerts its effects through several mechanisms:

Energy Transfer: It acts as a source of energy or an activator of substrates in metabolic reactions, similar to adenosine-5’-triphosphate.

Signal Transduction: Guanosine-5’-triphosphate is essential for signal transduction, particularly with G-proteins, where it is converted to guanosine-5’-diphosphate by GTPases.

Protein Synthesis: It provides energy for the binding of aminoacyl-tRNA to the ribosome during translation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

GTP vs. Adenosine Triphosphate (ATP)

ATP is the primary energy donor in metabolism, whereas GTP is specialized for translational elongation (e.g., binding to elongation factor Tu) and cellular signaling . The structural difference (guanine vs. adenine) dictates specificity in enzyme interactions.

GTP vs. Inosine Triphosphate (ITP)

| Property | GTP | ITP | References |

|---|---|---|---|

| Base | Guanine | Hypoxanthine (deaminated adenine) | |

| Function | Signaling, energy transfer | RNA synthesis, minor role in energy | |

| Stability | High | Lower (prone to deamination) |

ITP is structurally similar but less stable due to hypoxanthine’s susceptibility to deamination. It is rarely used in energy transfer but participates in RNA editing and nucleotide recycling .

GTP vs. Guanosine Tetraphosphate (ppGpp)

ppGpp, a hyperphosphorylated derivative, regulates bacterial survival under nutrient stress by inhibiting rRNA synthesis .

GTP vs. Guanosine Monophosphate (GMP) and Diphosphate (GDP)

GMP is a precursor in purine salvage pathways and contributes to umami taste in foods . GDP serves as a transient state in GTP-dependent processes like G-protein cycling .

Modified GTP Analogs: 7-Methyl-GTP

7-Methyl-GTP blocks eukaryotic mRNA capping by competitively inhibiting capping enzymes, making it a valuable tool in transcription studies .

Q & A

Basic Research Questions

Q. How can GTP be reliably quantified in enzymatic reaction mixtures?

GTP quantification requires separation techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to distinguish GTP from GDP and GMP. Internal standards (e.g., isotopically labeled GTP) should be used to validate recovery rates and minimize matrix effects. For kinetic studies, coupled enzymatic assays (e.g., using pyruvate kinase) can indirectly measure GTP turnover via NADH absorbance changes .

Q. What methods are optimal for distinguishing GTP from its phosphorylated analogs (GDP, GMP) in cellular extracts?

Thin-layer chromatography (TLC) with phosphate-specific staining (e.g., molybdate-based reagents) allows rapid separation of GTP, GDP, and GMP. Alternatively, capillary electrophoresis with UV detection (259 nm) provides high-resolution differentiation. Pre-treatment with phosphatases (e.g., alkaline phosphatase) can confirm nucleotide identity by observing phosphate cleavage patterns .

Q. How to assess GTP’s role in basic enzymatic reactions (e.g., kinase activity)?

Use radiolabeled GTP (e.g., [γ-³²P]GTP) in in vitro assays to track phosphate transfer. For non-radioactive approaches, malachite green assays measure inorganic phosphate release during hydrolysis. Include negative controls with non-hydrolyzable analogs (e.g., GTPγS) to confirm specificity .

Advanced Research Questions

Q. What experimental designs are suitable for studying GTP-dependent conformational changes in proteins (e.g., GTPases)?

Employ fluorescence resonance energy transfer (FRET) with site-specific fluorophore-labeled proteins to monitor real-time structural shifts. X-ray crystallography or cryo-EM of GTP-bound vs. GDP-bound states can resolve atomic-level conformational differences. For dynamic studies, stopped-flow kinetics paired with GTP analogs (e.g., mant-GTP) provide millisecond-resolution data .

Q. How to resolve contradictory data on GTP hydrolysis rates across experimental systems?

Systematically evaluate variables:

- Buffer conditions (pH, ionic strength, Mg²⁺ concentration).

- Temperature (enzyme kinetics are highly temperature-sensitive).

- Protein purity (contaminating phosphatases or nucleases may skew results). Use global kinetic modeling to integrate disparate datasets and identify rate-limiting steps. Replicate experiments with orthogonal methods (e.g., calorimetry vs. spectrophotometry) .

Q. What strategies mitigate off-target effects when using GTP analogs in live-cell studies?

Photoactivatable GTP analogs (e.g., caged GTP) enable spatiotemporal control of GTP delivery. Combine with RNAi or CRISPR knockouts of non-target GTPases to isolate signaling pathways. Validate specificity via isothermal titration calorimetry (ITC) to confirm analog binding affinity .

Q. How to design a study linking GTP availability to metabolic flux in cancer cells?

Apply ¹³C metabolic flux analysis with [U-¹³C]glucose to trace GTP incorporation into nucleic acids. Pair with genetically encoded GTP biosensors (e.g., FLINC-based probes) for real-time intracellular GTP monitoring. Use pharmacological inhibitors (e.g., mycophenolic acid) to perturb GTP pools and assess pathway dependencies .

Q. Methodological Frameworks

Q. How to formulate a hypothesis-driven research question on GTP’s regulatory roles?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "Does GTP availability modulate the assembly dynamics of mitochondrial fusion proteins in neurons?" Refine using the PICO framework (Population, Intervention, Comparison, Outcome) to define variables and controls .

Q. What statistical approaches are robust for analyzing GTP-related time-series data?

Non-linear regression (e.g., Michaelis-Menten kinetics) models enzyme activity. For oscillatory systems (e.g., circadian GTP fluctuations), Fourier analysis or wavelet transforms identify periodicity. Bayesian hierarchical modeling accounts for inter-experiment variability in multi-lab studies .

Q. How to ensure reproducibility in GTP-binding assays across laboratories?

Adopt standardized protocols (e.g., BRENDA guidelines) for buffer composition and temperature. Use reference materials (e.g., NIST-traceable GTP) for calibration. Implement triangulation by validating results with orthogonal techniques (e.g., SPR vs. ITC) and share raw data via repositories like Zenodo .

Q. Data Presentation Guidelines

- Figures : Label axes clearly (e.g., "GTP Concentration (μM)" vs. "Hydrolysis Rate (nmol/min)"). Use consistent color schemes for GTP/GDP comparisons (e.g., blue for GTP, red for GDP) .

- Tables : Report mean ± SEM with n values. Highlight statistical significance (e.g., asterisks for p < 0.05) .

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLYUALXHKNFT-UUOKFMHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235328 | |

| Record name | Guanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-01-1, 36051-31-7, 56001-37-7 | |

| Record name | GTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01WV7J708X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.